molecular formula C13H23BN2O4 B13925766 2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol

Cat. No.: B13925766
M. Wt: 282.15 g/mol
InChI Key: ACWDDSDOFIYHIC-UHFFFAOYSA-N
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Description

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrazole moiety. One common method involves the reaction of a pyrazole derivative with a boronic acid or boronate ester under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boron-containing ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron moiety is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol exerts its effects involves the interaction of the boron moiety with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in proteins, thereby modulating their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol is unique due to its specific combination of a dioxaborolane ring and a pyrazole moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H23BN2O4

Molecular Weight

282.15 g/mol

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol

InChI

InChI=1S/C13H23BN2O4/c1-12(2)13(3,4)20-14(19-12)11-5-15-16(7-11)6-10(8-17)9-18/h5,7,10,17-18H,6,8-9H2,1-4H3

InChI Key

ACWDDSDOFIYHIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(CO)CO

Origin of Product

United States

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